3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Overview
Description
Scientific Research Applications
Pharmacokinetics and Metabolism
One study investigated the blood levels and urinary excretion of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101) and its metabolites in humans. The study found rapid absorption into the blood from the gastrointestinal tract, with a significant portion of the dose excreted in the urine within 24 hours, primarily as metabolites (Seki, Hayashi, Oki, & Kishikawa, 1978).
Drug Delivery Systems
Another study focused on improving the delivery of hydrophobic antitumor pyridazinone derivatives through methoxy poly(ethylene glycol)-poly(D,L-lactide) micelle vectors. The study showed enhanced pharmacokinetic parameters and antitumor activity in vivo compared to free drugs, indicating a promising approach for delivering hydrophobic drugs like pyridazinone derivatives (Jin et al., 2015).
Chemical Synthesis and Structure-Activity Relationship
Research on the synthesis and activity of various pyridazinone derivatives revealed that 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibited potent analgesic and anti-inflammatory activities. The study discussed the structure-activity relationship among pyridazinone derivatives, providing insights into the design of new analgesic and anti-inflammatory agents (Takaya, Sato, Terashima, Tanizawa, & Maki, 1979).
Spectroscopic Analysis and Molecular Structure
A detailed spectroscopic analysis of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone (or emarfazone) was conducted, including FT-IR, NMR, UV-vis spectroscopy, and DFT studies. This comprehensive analysis provided valuable information on the molecular structure and properties of the compound, relevant for its biological functions and potential applications (Dede, Avcı, & Bahçelī, 2018).
properties
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)19-21(18(14)22)7-6-20-8-10-24-11-9-20;/h3-5,12-13H,6-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOUTEBTFSILJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157888 | |
Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |
CAS RN |
13299-99-5 | |
Record name | 6-(3-Methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AG-270 Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG477HC22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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